4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the pyrrolidine moiety: This step involves the reaction of the triazole with a pyrrolidine derivative.
Attachment of the thiophene-3-carbonyl group: This can be done through an acylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Alcohols or amines.
Substitution products: Halogenated triazoles or other substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development:
Therapeutic Agents: Possible use in treating diseases due to its biological activity.
Industry
Agriculture: Use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thiophene and pyrrolidine moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Compounds with similar triazole rings.
Thiophene derivatives: Compounds containing thiophene rings.
Pyrrolidine derivatives: Compounds with pyrrolidine moieties.
Uniqueness
4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group enhances solubility, while the thiophene and pyrrolidine moieties contribute to its biological activity.
Properties
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-19-8-11-6-17(15-14-11)12-2-4-16(7-12)13(18)10-3-5-20-9-10/h3,5-6,9,12H,2,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRGCTPMCRRLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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